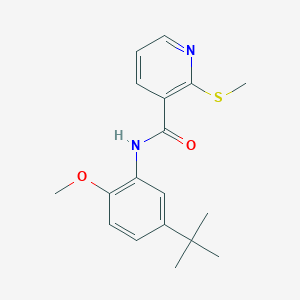
N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a methylthio group attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide typically involves the reaction of 5-(tert-butyl)-2-methoxyaniline with 2-(methylthio)nicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, tin(II) chloride, and iron powder. The reactions are typically carried out under mild conditions to avoid decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide include:
- N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)benzamide
- N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)pyridinecarboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the nicotinamide core, along with the tert-butyl, methoxy, and methylthio groups, may enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)12-8-9-15(22-4)14(11-12)20-16(21)13-7-6-10-19-17(13)23-5/h6-11H,1-5H3,(H,20,21) |
InChI Key |
FXXALLQXMHEMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


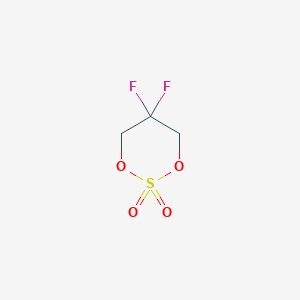

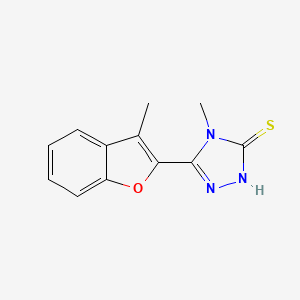

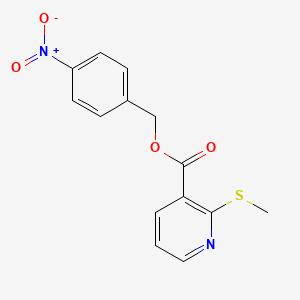
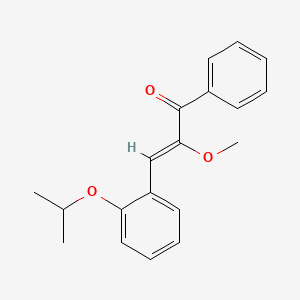


![6-[(2-Ethoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364064.png)
![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364075.png)
![Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B13364079.png)
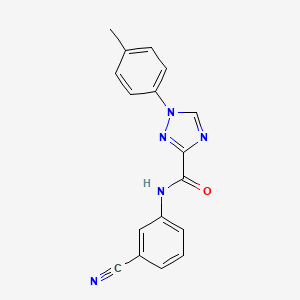
![Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13364097.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}pentanamide](/img/structure/B13364098.png)
